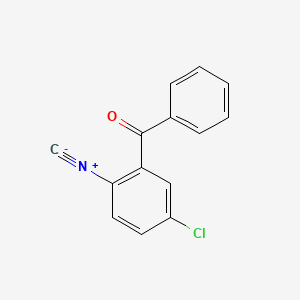
2-Isocyano-5-chlorbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyano-5-chlorbenzophenone is an organic compound with the molecular formula C14H8ClNO It is characterized by the presence of an isocyano group (-NC) and a chlorine atom attached to a benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyano-5-chlorbenzophenone typically involves the reaction of 5-chlorobenzophenone with an isocyanide source under specific conditions. One common method is the phase-transfer Hofmann carbylamine reaction, which utilizes dichlorocarbene generated by the phase-transfer method. The reaction involves the use of sodium hydroxide, chloroform, and benzyltriethylammonium chloride as a phase-transfer catalyst .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Isocyano-5-chlorbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The isocyano group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Addition: Electrophiles like alkyl halides or acyl chlorides are common.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Isocyano-5-chlorbenzophenone has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2-Isocyano-5-chlorbenzophenone involves its interaction with molecular targets through its isocyano and chloro functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
- 2-Isocyano-4-chlorbenzophenone
- 2-Isocyano-3-chlorbenzophenone
- 2-Isocyano-5-brombenzophenone
Comparison: 2-Isocyano-5-chlorbenzophenone is unique due to the position of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different chemical and physical properties, making it suitable for specific applications where others may not be as effective.
Properties
CAS No. |
521270-77-9 |
|---|---|
Molecular Formula |
C14H8ClNO |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
(5-chloro-2-isocyanophenyl)-phenylmethanone |
InChI |
InChI=1S/C14H8ClNO/c1-16-13-8-7-11(15)9-12(13)14(17)10-5-3-2-4-6-10/h2-9H |
InChI Key |
INWZYZYCVPBOTG-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


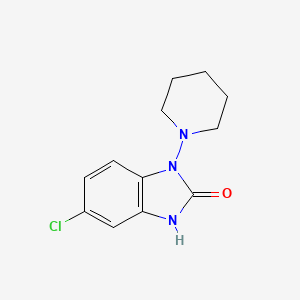
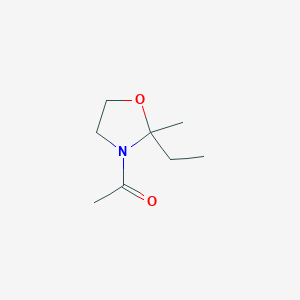
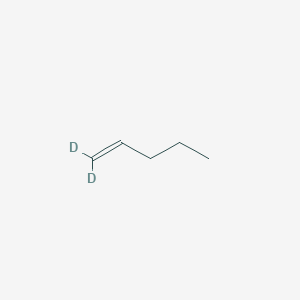
![3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13811597.png)
![5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13811598.png)

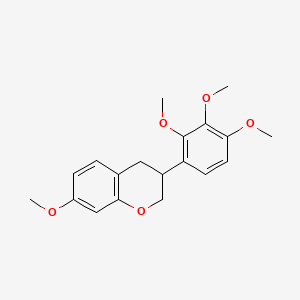

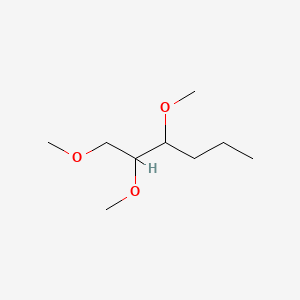
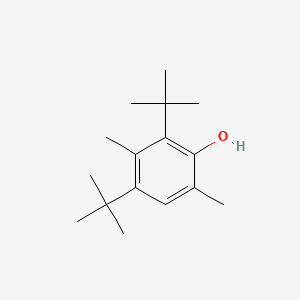
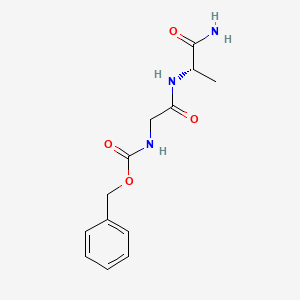
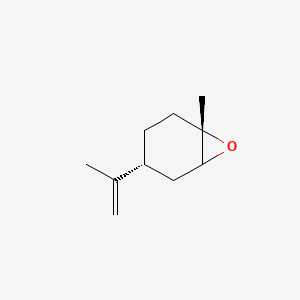
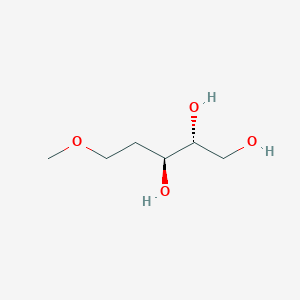
![2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13811662.png)
